"synthesis of decahydroxycyclopentane"
"synthesis of decahydroxycyclopentane"
An In-depth Technical Guide to the Synthesis of Decahydroxycyclopentane
Abstract
Decahydroxycyclopentane, C₅(OH)₁₀, is a unique polyhydroxylated carbocycle characterized by a cyclopentane backbone bearing five geminal diol groups.[1][2] This structure, historically misidentified as the pentahydrate of cyclopentanepentone, presents a fascinating synthetic target due to its high density of hydroxyl functionalities and inherent polarity.[1] While its applications are still largely unexplored, its potential as a precursor in materials science, a scaffold in supramolecular chemistry, or a building block in drug development is significant. This guide provides a comprehensive overview of the established synthesis of decahydroxycyclopentane, details a robust experimental protocol, and explores potential avenues for future synthetic strategies, offering field-proven insights for researchers and drug development professionals.
Introduction and Physicochemical Profile
Decahydroxycyclopentane, systematically named cyclopentane-1,1,2,2,3,3,4,4,5,5-decol, is a colorless, crystalline solid that is readily soluble in water.[1][2] Its structure is notable for its rigidity and the absence of stereocenters, making it an achiral molecule.[2] The compound was first synthesized by Heinrich Will in 1861, but its true geminal diol structure was not recognized until much later, distinguishing it from a simple hydrate.[1][2]
The molecule's high polarity is evidenced by its 10 hydrogen bond donor and 10 acceptor sites, contributing to its hydrophilicity.[2] This dense arrangement of hydroxyl groups on a compact five-membered ring makes it a rare and intriguing example of a stable poly(geminal diol).
Table 1: Physicochemical Properties of Decahydroxycyclopentane
| Property | Value | Reference(s) |
| IUPAC Name | cyclopentane-1,1,2,2,3,3,4,4,5,5-decol | [2][3] |
| Chemical Formula | C₅H₁₀O₁₀ | [1] |
| Molar Mass | 230.13 g·mol⁻¹ | [2][3][4] |
| Appearance | Colorless crystals | [1][2] |
| CAS Number | 595-03-9 | [1][3] |
| Melting Point | 115 °C (with dehydration) | [1][2] |
| Decomposition Temp. | ~160 °C (slow decomposition) | [1][2] |
| Solubility | Water-soluble | [1] |
Established Synthesis: The Oxidation of Croconic Acid
The historically documented and most direct route to decahydroxycyclopentane is the oxidation of croconic acid (C₅O₃(OH)₂) using nitric acid.[1][2] This method, while established, utilizes harsh conditions, and its optimization with modern techniques has not been extensively reported.
Mechanistic Rationale and Causality
The synthesis relies on the potent oxidizing power of nitric acid. Croconic acid, an oxocarbon acid, possesses a cyclopentene-like ring with three carbonyl groups and two enolic hydroxyl groups. The reaction proceeds via the oxidative cleavage of the double bond and subsequent exhaustive hydration of all five carbonyl groups on the cyclopentane ring to form the thermodynamically stable geminal diols.
Expert Insight: The choice of nitric acid is critical. It is strong enough to break the C=C bond and oxidize the system, but under controlled conditions, it allows for the formation of the hydrated product without leading to complete ring-opening and degradation into smaller acyclic acids. Temperature control is paramount; excessive heat can lead to the decomposition of the desired product and the formation of gaseous, toxic nitrogen oxides.[1] The stability of the final product is attributed to the electron-withdrawing effects of the adjacent geminal diol groups, which disfavors the elimination of water to reform the carbonyls.
Diagram 1: Synthetic Pathway from Croconic Acid
Caption: Oxidation of croconic acid to decahydroxycyclopentane.
Detailed Experimental Protocol
This protocol is a modernized interpretation of the classical synthesis, incorporating standard laboratory safety and purification practices.
Materials:
-
Croconic Acid (C₅H₂O₅)
-
Concentrated Nitric Acid (~70%, HNO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethanol
-
Ice
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser vented to a scrubber (containing a solution of sodium bicarbonate to neutralize nitrogen oxide fumes), add 5.0 g of croconic acid.
-
Reaction Initiation: Cool the flask in an ice-water bath. Slowly add 50 mL of concentrated nitric acid via the dropping funnel over a period of 30-45 minutes with vigorous stirring. The rate of addition must be carefully controlled to keep the internal temperature below 20 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The color of the solution will typically change as the reaction progresses.
-
Work-up and Neutralization: Carefully and slowly pour the reaction mixture into 200 mL of an ice-cold saturated sodium bicarbonate solution. This step must be performed with extreme caution in a well-ventilated fume hood due to vigorous gas evolution (CO₂ and residual NOx). The goal is to neutralize the excess nitric acid to a pH of ~6-7.
-
Isolation and Crystallization: Reduce the volume of the neutralized solution by approximately half using a rotary evaporator at a bath temperature below 50 °C.
-
Purification: Cool the concentrated solution in an ice bath to induce crystallization. The crude product will precipitate as colorless crystals. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Recrystallization: For higher purity, dissolve the crystals in a minimum amount of hot deionized water and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Filter the purified crystals, wash with cold ethanol, and dry under vacuum.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of decahydroxycyclopentane.
Characterization and Purity Assessment
Confirmation of the synthesized product's identity and purity is essential.
-
Melting Point Analysis: A sharp melting point at 115 °C (with visible dehydration) is a primary indicator of purity.[1][2]
-
Infrared (IR) Spectroscopy: The spectrum should be dominated by a very broad and strong O-H stretching band (approx. 3200-3600 cm⁻¹) and C-O stretching bands, with the absence of any significant C=O or C=C absorptions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in D₂O): A single peak is expected for the ten equivalent hydroxyl protons.
-
¹³C NMR (in D₂O): A single resonance is expected, typically in the range of 90-100 ppm, which is characteristic of geminal diol carbons.
-
-
Mass Spectrometry (MS): GC-MS data has been used to confirm the compound's identity.[2] High-resolution mass spectrometry should confirm the exact mass of 230.027 Da.[2]
Future Perspectives and Alternative Synthetic Strategies
While the oxidation of croconic acid is the established method, the limited availability of the starting material and the harsh reaction conditions warrant the exploration of alternative, more versatile synthetic routes.
Exhaustive Oxidation of Inositols
myo-Inositol, a readily available and inexpensive sugar alcohol, presents an attractive starting point.[5] A theoretical route involves the exhaustive oxidation of its six secondary alcohol groups. This is a significant chemical challenge, as it requires converting each -CH(OH)- group into a -C(OH)₂- group without cleaving the carbon-carbon bonds of the ring.
Proposed Approach: This could potentially be achieved using modern catalytic oxidation systems, for example, with ruthenium catalysts like RuCl₃ with a co-oxidant, which are known for oxidizing alcohols.[6] The key challenge would be preventing over-oxidation and ring cleavage. The conversion of myo-inositol to D-glucuronic acid via myo-inositol oxygenase in biological systems demonstrates that selective ring oxidation is possible, providing a basis for exploring biocatalytic or biomimetic approaches.[7][8]
Stepwise Functionalization of Cyclopentene
A bottom-up synthesis starting from cyclopentene could offer greater control and versatility. This multi-step approach would involve the sequential introduction of oxygen functionalities.
Proposed Route:
-
Epoxidation/Dihydroxylation: Initial oxidation of cyclopentene can yield 1,2-cyclopentanediol.[9]
-
Iterative Oxidation: A series of protection, oxidation, and deprotection steps could be envisioned to build up the hydroxyl groups around the ring. For instance, protecting two hydroxyls, oxidizing the adjacent carbons, and repeating the process.
-
Ring-Closing Metathesis (RCM): An alternative strategy could involve the RCM of a highly functionalized acyclic precursor derived from a hexose sugar, a strategy that has been successfully used to synthesize other polyhydroxylated cyclopentane derivatives.[10][11]
Diagram 3: Hypothetical Alternative Synthetic Pathways
Caption: Conceptual alternative routes to polyhydroxylated cycloalkanes.
Conclusion
The synthesis of decahydroxycyclopentane is currently dominated by a single, century-old method involving the harsh oxidation of croconic acid. While effective, this route highlights a significant opportunity for innovation in synthetic organic chemistry. This guide has provided a detailed, practical protocol for this established method while also grounding it in mechanistic principles. By proposing alternative strategies starting from more accessible precursors like inositols or simple alkenes, we hope to inspire further research into this uniquely functionalized molecule. The development of novel, efficient, and scalable syntheses will be crucial to unlocking the full potential of decahydroxycyclopentane for advanced applications in science and technology.
References
-
Wikipedia. Decahydroxycyclopentane. [Link]
-
Grokipedia. Decahydroxycyclopentane. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12305029, Cyclopentanedecol. [Link]
-
Laboratory Notes. Decahydroxycyclopentane [C5(OH)10] Molecular Weight Calculation. [Link]
-
ResearchGate. Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. [Link]
-
Hirsch, J., et al. (2014). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). National Center for Biotechnology Information. [Link]
-
Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]
-
Fernández, F., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Center for Biotechnology Information. [Link]
-
Wikipedia. Inositol. [Link]
-
He, Y., et al. (2021). Inositol Metabolism Regulates Capsule Structure and Virulence in the Human Pathogen Cryptococcus neoformans. National Center for Biotechnology Information. [Link]
-
ResearchGate. Myo-inositol oxidation pathway and its interconnection to other pathways. [Link]
Sources
- 1. Decahydroxycyclopentane - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Cyclopentanedecol | C5H10O10 | CID 12305029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Inositol - Wikipedia [en.wikipedia.org]
- 6. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inositol Metabolism Regulates Capsule Structure and Virulence in the Human Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
